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molecular formula C5H6N4O4S B8620765 N-(5-nitro-pyrazin-2-yl)-methanesulfonamide

N-(5-nitro-pyrazin-2-yl)-methanesulfonamide

Cat. No. B8620765
M. Wt: 218.19 g/mol
InChI Key: XMLHIGAJEMTILR-UHFFFAOYSA-N
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Patent
US07132425B2

Procedure details

A solution of molten acetamide (1.58 g, 26.7 mmol) heated to 90° C. was treated with a mixture of 2-bromo-5-nitropyrazine (1.34 g, 6.58 mmol), methanesulfonamide (1.88 g, 19.7 mmol), and potassium carbonate (2.30 g, 16.6 mmol). The resulting mixture was quickly brought to 145° C. The resulting solution was stirred at 145° C. for 30 min. At this time, the reaction was cooled to 25° C. and then was treated with water (4 mL). This solution was cooled to 0° C. and then was treated with a 1N aqueous hydrochloric acid solution until the pH of the solution was adjusted to pH=8. This solution was treated with charcoal and was filtered through a pad of celite (9/1 methylene chloride/methanol wash). The filtrate was partitioned, and the aqueous layer was extracted with a solution of 9/1 methylene chloride/methanol. The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230–400 mesh, ethyl acetate) afforded N-(5-nitro-pyrazin-2-yl)-methanesulfonamide (583.9 mg, 40.6%) as a yellow solid: mp 204–207° C.; EI-HRMS m/e calcd for C5H6N4O4S (M+H)+ 219.0183, found 219.0185.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N)(=O)C.Br[C:6]1[CH:11]=[N:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][N:7]=1.[CH3:15][S:16]([NH2:19])(=[O:18])=[O:17].C(=O)([O-])[O-].[K+].[K+].Cl.C>O>[N+:12]([C:9]1[N:10]=[CH:11][C:6]([NH:19][S:16]([CH3:15])(=[O:18])=[O:17])=[N:7][CH:8]=1)([O-:14])=[O:13] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
C(C)(=O)N
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
BrC1=NC=C(N=C1)[N+](=O)[O-]
Name
Quantity
1.88 g
Type
reactant
Smiles
CS(=O)(=O)N
Name
Quantity
2.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 145° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quickly brought to 145° C
TEMPERATURE
Type
TEMPERATURE
Details
At this time, the reaction was cooled to 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of celite (9/1 methylene chloride/methanol wash)
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with a solution of 9/1 methylene chloride/methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1N=CC(=NC1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 583.9 mg
YIELD: PERCENTYIELD 40.6%
YIELD: CALCULATEDPERCENTYIELD 40.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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